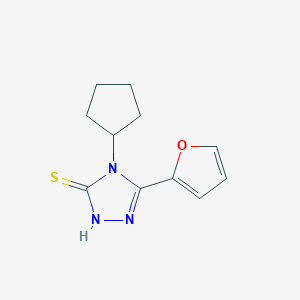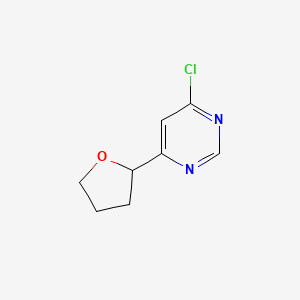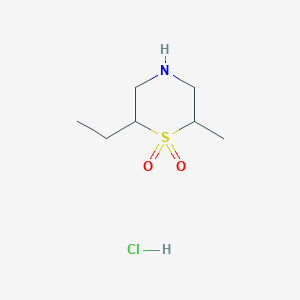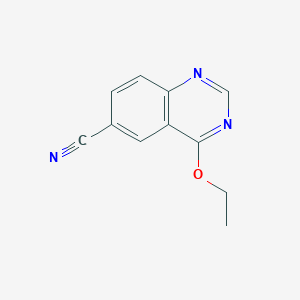
3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-5-(2-furanyl)-2,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-5-(2-furanyl)-2,4-dihydro- (hereafter referred to as ‘3H-1,2,4-Triazole’) is a type of compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is of particular interest to researchers due to its ability to interact with different molecules in a variety of ways, and its relatively low cost and availability.
Scientific Research Applications
Drug Discovery and Biological Activities
Triazoles, including the specified compound and its derivatives, are of great interest in the pharmaceutical industry due to their wide range of biological activities. These compounds have been explored for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The success of triazoles in the pharmaceutical market has fueled research into new synthesis methods and biological evaluations for potential therapeutic uses. For instance, 1,2,4-triazole derivatives demonstrate antimicrobial, antifungal, and antioxidant activities, highlighting their importance in addressing emerging diseases and drug-resistant bacteria (Ferreira et al., 2013; Ohloblina, 2022).
Synthesis and Chemical Properties
The synthesis and physico-chemical properties of triazole derivatives are a significant area of research. Various synthetic routes have been developed to create 1,2,4-triazole compounds, demonstrating their versatility in organic synthesis. These studies not only aim to find more efficient and green chemistry approaches but also to explore the compounds' potential applications in different fields (Kaushik et al., 2019; Parchenko, 2019).
Agricultural and Industrial Applications
Amino-1,2,4-triazoles serve as critical raw materials in the fine organic synthesis industry, finding applications in the production of agricultural products, pharmaceuticals, dyes, and anti-corrosion additives. The adaptability of these compounds in various production methods underscores their significance beyond pharmaceutical applications (Nazarov et al., 2021).
Material Science and Engineering
1,2,4-Triazole derivatives have been explored for their potential in material science, such as in the development of proton-conducting fuel cell membranes. These compounds contribute to the enhancement of thermal stability, mechanical strength, and ionic conductivity of composite materials, indicating their utility in high-performance applications (Prozorova & Pozdnyakov, 2023).
properties
IUPAC Name |
4-cyclopentyl-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c16-11-13-12-10(9-6-3-7-15-9)14(11)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJJQVIABNWSIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[(3,3-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1435638.png)
![[4-(Trifluoromethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1435639.png)




![2-Methoxy-4-azatricyclo[4.2.1.0^{3,7}]nonane hydrochloride](/img/structure/B1435650.png)
![[2-Methoxy-6-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1435651.png)
![4-{[2-(Methylamino)ethoxy]methyl}benzonitrile hydrochloride](/img/structure/B1435652.png)


